molecular formula C17H16N4O5S2 B2715414 (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide CAS No. 865160-99-2

(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide

Cat. No. B2715414
CAS RN: 865160-99-2
M. Wt: 420.46
InChI Key: ORVSAXXWGVGUOC-ZPHPHTNESA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a benzo[d]thiazol-2(3H)-one moiety, which is a heterocyclic compound (a compound that contains atoms of at least two different elements in its rings). This moiety is often found in various pharmaceuticals and biologically active compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. The benzo[d]thiazol-2(3H)-one moiety can participate in various reactions due to the presence of nitrogen and sulfur atoms in the ring .

Scientific Research Applications

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protecting Group-Free Glycosylation

Solvent-Dependent Reactions of 3-Enamines

Mechanism of Action

The mechanism of action would depend on the biological or chemical process where this compound is involved. For instance, some benzo[d]thiazol-2(3H)-one derivatives have shown cytotoxic and antibacterial activities .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of similar compounds, it could be interesting to explore its potential use in pharmaceuticals or materials science .

properties

IUPAC Name

N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5S2/c1-10(22)18-11-3-4-12-14(9-11)28-17(20(12)7-8-26-2)19-16(23)13-5-6-15(27-13)21(24)25/h3-6,9H,7-8H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVSAXXWGVGUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(S3)[N+](=O)[O-])S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide

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